Azd-4547
Overview
Description
AZD4547 is a novel and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases . It is orally bioavailable and has shown potent antitumor activity against FGFR-deregulated tumors in preclinical models . It is currently under clinical investigation for the treatment of FGFR-dependent tumors .
Molecular Structure Analysis
AZD4547 has a molecular formula of C26H33N5O3 . It belongs to the class of organic compounds known as phenylpiperazines, which consists of a piperazine bound to a phenyl group .
Chemical Reactions Analysis
AZD4547 is a selective inhibitor of the FGFR tyrosine kinase, with IC50 values of 0.2 nM, 2.5 nM, and 1.8 nM for FGFR1, 2, and 3, respectively . It displays weaker activity against FGFR4, VEGFR2 (KDR), and a panel of other tyrosine and serine/theronine kinases .
Physical And Chemical Properties Analysis
AZD4547 has a molecular weight of 463.57 . It is reported to have a melting point of 168-170°C and a boiling point of 621.7±55.0 °C (Predicted) . It is recommended to be stored at -20°C .
Scientific Research Applications
Treatment of Colorectal Cancer (CRC)
AZD-4547 has demonstrated potent cytostatic and cytotoxic activities against CRC cells, particularly those expressing FGFR-1/2. It inhibits CRC cell growth in vitro and has shown to be cytotoxic and pro-apoptotic in FGFR-1/2-expressed CRC cell lines. Additionally, AZD-4547 administration in vivo effectively inhibited xenograft growth in nude mice, suggesting its potential clinical application in CRC treatments harboring deregulated FGFR signalings (Yao et al., 2015).
Advanced Gastric Adenocarcinoma
AZD-4547, as a monotherapy, was compared against paclitaxel for treating advanced gastric adenocarcinoma with FGFR2 polysomy or gene amplification. While it did not significantly improve progression-free survival versus paclitaxel, the study provides insights into the importance of alternative predictive biomarker testing in gastric cancer FGFR2 amplification/polysomy patients (Van Cutsem et al., 2017).
Embryoid Body Development
AZD-4547's impact on embryoid bodies was studied, revealing its inhibition of Erk phosphorylation, resulting in smaller and more circular embryoid bodies. This finding contributes to understanding the role of Fgfr/Erk signalling in the formation of a polarized primitive endoderm layer in embryoid bodies (Doughton et al., 2015).
Phase I Study in Advanced Solid Tumors
A phase I study of AZD4547 in patients with advanced solid tumors showed that AZD4547 at a dose of 80 mg bid was generally well tolerated. The study provided encouraging evidence of anti-tumor activity in some patients, particularly in those with FGFR 1 or 2 amplified tumors (André et al., 2013).
Japanese Patients with Advanced Solid Tumours
A Phase I study in Japan found AZD4547 to be well tolerated in patients with advanced solid tumours, with stable disease observed as the best response. This study contributes to the understanding of AZD4547's pharmacokinetics and potential efficacy in a specific population (Saka et al., 2017).
Treatment of Breast Cancer
A study on metastatic murine breast tumor models showed that AZD4547 could suppress tumor growth and lung metastases by modulating the tumor immunologic microenvironment. It efficiently suppressed tumor 4T1 cells and reduced the accumulation of myeloid-derived suppressor cells (MDSCs) in the tumor and lung tissues (Liu et al., 2014).
Safety And Hazards
properties
IUPAC Name |
N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O3/c1-17-15-31(16-18(2)27-17)22-9-6-20(7-10-22)26(32)28-25-13-21(29-30-25)8-5-19-11-23(33-3)14-24(12-19)34-4/h6-7,9-14,17-18,27H,5,8,15-16H2,1-4H3,(H2,28,29,30,32)/t17-,18+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQMAABPASPXMW-HDICACEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)CCC4=CC(=CC(=C4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)CCC4=CC(=CC(=C4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145887 | |
Record name | AZD-4547 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azd-4547 | |
CAS RN |
1035270-39-3 | |
Record name | AZD-4547 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035270393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-4547 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12247 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AZD-4547 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[5-[2-(3,5-Dimethoxyphenyl)ethyl]-2H-pyrazol-3-yl]-4-(3,5-dimethylpiperazin-1-yl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ABSK-091 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2167OG1EKJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.